molecular formula C11H13IO2 B125303 Tert-butyl 4-iodobenzoate CAS No. 120363-13-5

Tert-butyl 4-iodobenzoate

Cat. No. B125303
M. Wt: 304.12 g/mol
InChI Key: QHHNHUWOOFETNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator for the α-methylation of 1,3-dicarbonyl compounds, providing a pathway to α-methyl derivatives . Additionally, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation . The synthesis of 4-tert-butyl-iodobenzene from tert-butylbenzene or 4-tert-butylbenzoic acid has been reported, with the former method being more efficient . These methods could potentially be adapted for the synthesis of tert-butyl 4-iodobenzoate.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-iodobenzoate can be inferred from related compounds. For example, the structure of 4-tert-butylbenzohydrazone and its metal complexes was elucidated using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR . These techniques could similarly be applied to determine the structure of tert-butyl 4-iodobenzoate.

Chemical Reactions Analysis

The reactivity of tert-butyl aroylperbenzoates has been studied using laser flash photolysis (LFP), revealing insights into the kinetics of their singlet and triplet states and the corresponding aroylphenyl radicals . These radicals exhibit solvent-dependent lifetimes and react with various quenchers, including double-bond-containing monomers . Such studies on the reactivity of tert-butyl 4-iodobenzoate could follow similar methodologies.

Physical and Chemical Properties Analysis

The physicochemical properties of related compounds, such as 4-tert-butylbenzoic acid hydrazides, have been investigated, including solubility, acid-base properties, distribution between immiscible liquids, and hydrolytic stability . These properties are crucial for applications in extraction technology and could be relevant for tert-butyl 4-iodobenzoate as well.

Scientific Research Applications

Synthesis Methods

  • Tert-butyl 4-iodobenzoate is synthesized from tert-butylbenzene or 4-tert-butylbenzoic acid, with the tert-butylbenzene-based method being more efficient due to simpler procedures and lower cost (Yang Yu-ping, 2005).

Applications in Organic Reactions

  • It serves as a substitute for benzoquinone in Fujiwara-Moritani reactions, facilitating mild room-temperature reactions between acetanilides and butyl acrylate (Xinzhu Liu & K. K. Hii, 2011).
  • The compound is used in the synthesis of hypervalent iodine reagents for electrophilic trifluoromethylation, replacing stoichiometric oxidants like sodium metaperiodate and tert-butyl hypochlorite (V. Matoušek et al., 2013).

Thermal Decomposition and Safety Analysis

  • Studies on the thermal decomposition of tert-butyl peroxybenzoate (TBPB) show its thermal instability and the effects of ionic liquids on its decomposition process. This research is vital for understanding the safety and hazard prevention in industrial applications (J. Jiang et al., 2019).

Photolysis and Radical Reactions

  • Research on tert-butyl aroylperbenzoates, which include tert-butyl 4-iodobenzoate, demonstrates their behavior under laser flash photolysis, shedding light on the kinetics of their singlet and triplet states and the resulting radicals (B. S. and D. Neckers, 2004).

Role in Synthesis of Organic Compounds

  • It is used in the synthesis of new alkenyl iodobenzoate derivatives via Kharasch-Sosnovsky reaction, demonstrating its utility in creating allylic esters (S. Samadi et al., 2020).

Radioiodination of Monoclonal Antibodies

  • Tert-butyl 4-iodobenzoate is involved in developing acylation agents for the radioiodination of monoclonal antibodies, optimizing label retention in tumor cells after internalization (G. Vaidyanathan et al., 2001).

Safety And Hazards

Tert-butyl 4-iodobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

tert-butyl 4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHNHUWOOFETNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456345
Record name Tert-butyl 4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-iodobenzoate

CAS RN

120363-13-5
Record name Tert-butyl 4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Iodobenzoic acid (10 g, 40.3 mmol) was dissolved in dry toluene (100 ml, dried over mol. sieves). The solution was heated to 70° C. under a flow of nitrogen. A solution of N,N′-dimethylformamide di-tert-butyl acetal (24.6 g, 121 mmol) in toluene (25 mL) was added over ca. 30 min. The reaction was mixed for 16 h. At some point the heating unit failed, so the reaction cooled from 70° C. to rt. The solution was heated to 70° C. for and mixed for 5 h. The sample was concentrated under vacuum, and AcOEt (400 ml) was added. The solution was then washed with 1:1 sat. NaHCO3/water (150 ml), and sat. NaHCO3, water and sat. NaCl (75 mL each). The organic phase was dried (MgSO4) and concentrated under vacuum to yield light brown oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-dimethylformamide di-tert-butyl acetal
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Iodobenzoic Acid (25 g, 0.10M) was suspended in 200 ml of anhydrous dioxane containing 14 ml of concentrated sulfuric acid. Isobutylene (200 ml) was condensed and added to the suspension. The reaction vessel was sealed and stirred at room temperature for 3 days, during which time most of the material dissolved. The reaction mixture was cautiously poured into saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was dried with anhydrous sodium carbonate, filtered and evaporated to a colorless oil (18 g, (60%). 1H NMR (CDCl3) δ 1.59 (s, 9H), 7.68 (d, J=8 Hz, 2H), 7.75 (d, J=8 Hz, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Y Kondo, M Asai, T Miura, M Uchiyama… - Organic letters, 2001 - ACS Publications
… tert-Butyl 4-lithiobenzoate, prepared from tert-butyl 4-iodobenzoate and mesityllithium, was also reacted with various carbonyl compounds. Substituted hydroxyesters were obtained with …
Number of citations: 62 pubs.acs.org
CJ Barnett, TM Wilson, GB Grindey - … and Biology of Pteridines and Folates, 1993 - Springer
… Thus palladium(O) mediated coupling o of tert-butyl4-iodobenzoate (1) with allyl alcohol provided aldehyde (2) which was condensed with diethyl malonate in the presence of the …
Number of citations: 13 link.springer.com
S Ishikawa, K Manabe - Angewandte Chemie, 2010 - Wiley Online Library
… The cross-coupling of a tert-butoxycarbonyl-substituted Grignard reagent, which was prepared from tert-butyl 4-iodobenzoate using a literature method, 6 proceeded at 15 C to give 13 …
Number of citations: 52 onlinelibrary.wiley.com
JP Collman, M Zhong, S Costanzo, CJ Sunderland… - …, 2001 - thieme-connect.com
… When 4 is treated with tertbutyl 4-iodobenzoate in the presence of Pd2(dba)3, 5b forms in 82% yield. Similarly, 5b can be converted into 8b in 65% yield following the procedure …
Number of citations: 5 www.thieme-connect.com
K Ohba, Y Koga, S Nomura, M Nakata - Tetrahedron Letters, 2015 - Elsevier
… proceeded successfully not only with bulky tert-butyl 4-iodobenzoate (1a) but also with … mannolacton 7 or ribonolactone 8) and tert-butyl 4-iodobenzoate (1a) were also studied and …
Number of citations: 12 www.sciencedirect.com
S Nishimura, N Higashi, T Koga - Polymer Chemistry, 2019 - pubs.rsc.org
… tert-Butyl 4-iodobenzoate (4) was obtained from the reaction of potassium tert-butoxide with the 4-iodobenzoic acid-derived acyl chloride. In general, Grignard reagents can only be …
Number of citations: 17 pubs.rsc.org
T Kunz, P Knochel - Chemistry–A European Journal, 2011 - Wiley Online Library
… ) in THF regioselectively gives the zincated intermediate 9 (25 C, 1 h), which can be arylated by a Pd-catalyzed cross-coupling reaction with 4-iodoanisole or tert-butyl 4-iodobenzoate, …
M Hu, C Wu, S Feng, J Hua - Molecules, 2023 - mdpi.com
… Then, the important intermediates PTBE and PTPE were synthesized through a Suzuki–Miyaura coupling reaction between MBP and tert-butyl 4-iodobenzoate and diisopropyl 4-…
Number of citations: 7 www.mdpi.com
J Zhan, Q Ye, L Wei, M Cai - Synthetic Communications, 2023 - Taylor & Francis
… When tert-butyl 4-iodobenzoate 1w was used, the reaction proceeded smoothly to give the coupling product 3w in 82% yield, revealing that a bulky tert-butyl ester moiety could survive …
Number of citations: 3 www.tandfonline.com
Y Liu, B Debnath, S Kumar, DB Lombard… - European journal of …, 2022 - Elsevier
… Buchwald coupling of 54 with tert-butyl 4-iodobenzoate 55 afforded intermediate 56. Tert-… 2 CO 3 (390 mg, 1.2 mmol) and tert-butyl 4-iodobenzoate 55 (234 μL, 1.2 mmol). The resulting …
Number of citations: 4 www.sciencedirect.com

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